molecular formula C9H8F2O3 B1471945 Methyl 3,6-difluoro-2-methoxybenzoate CAS No. 1261830-33-4

Methyl 3,6-difluoro-2-methoxybenzoate

Cat. No. B1471945
CAS RN: 1261830-33-4
M. Wt: 202.15 g/mol
InChI Key: SVPYZTCBCQNJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3,6-difluoro-2-methoxybenzoate” is a chemical compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 . It is also known as diflumetorim.


Molecular Structure Analysis

The molecular structure of “Methyl 3,6-difluoro-2-methoxybenzoate” can be represented by the InChI code: 1S/C9H8F2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3 . This indicates that the molecule contains nine carbon atoms, eight hydrogen atoms, two fluorine atoms, and three oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 3,6-difluoro-2-methoxybenzoate” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Pharmaceutical Research

Methyl 3,6-difluoro-2-methoxybenzoate is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. Its fluorinated structure is particularly valuable in the development of drugs with enhanced metabolic stability and bioavailability. Researchers explore its efficacy in creating compounds that can serve as selective receptor agonists or antagonists, which could lead to new treatments for diseases .

Agriculture

In the agricultural sector, this compound finds application in the synthesis of agrochemicals. Its chemical properties can be harnessed to develop novel pesticides and herbicides. The fluorine atoms in its structure may contribute to producing more potent and selective agrochemical agents, potentially improving crop protection strategies .

Material Science

Methyl 3,6-difluoro-2-methoxybenzoate is investigated for its use in material science, particularly in the creation of advanced polymers and resins. The incorporation of fluorinated esters into polymeric materials can result in products with improved chemical resistance and thermal stability, which are desirable traits for specialized industrial applications .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It is used to introduce fluorinated moieties into target molecules, which is a common strategy to alter the physical and chemical properties of organic compounds. Its role in the synthesis of complex molecules is crucial for the discovery of new chemical entities with potential applications across various industries .

Environmental Science

Environmental scientists use Methyl 3,6-difluoro-2-methoxybenzoate to study the environmental impact of fluorinated organic compounds. Its behavior in ecosystems, biodegradability, and potential to bioaccumulate are areas of active research. Understanding these factors is essential for assessing the ecological safety of new fluorinated compounds before their commercial release .

Biochemistry

In biochemistry, the compound’s interactions with biological systems are examined. It serves as a tool to understand the influence of fluorinated compounds on biological pathways and enzymatic reactions. This research can provide insights into the design of fluorine-containing biomolecules with specific biological activities .

Analytical Chemistry

Analytical chemists employ Methyl 3,6-difluoro-2-methoxybenzoate as a standard or reagent in chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for use in method development and validation, ensuring accurate and reliable analysis of complex samples .

Food Industry

While direct applications of Methyl 3,6-difluoro-2-methoxybenzoate in the food industry are not common due to its synthetic nature, derivatives of this compound could be explored for their potential as food additives or preservatives. Research in this area would focus on safety, efficacy, and regulatory compliance .

properties

IUPAC Name

methyl 3,6-difluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPYZTCBCQNJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-difluoro-2-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,6-difluoro-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,6-difluoro-2-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3,6-difluoro-2-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,6-difluoro-2-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,6-difluoro-2-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,6-difluoro-2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.